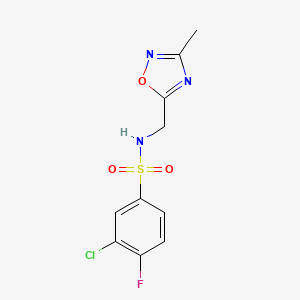

3-chloro-4-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Description

3-chloro-4-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, and oxadiazole functional groups

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFN3O3S/c1-6-14-10(18-15-6)5-13-19(16,17)7-2-3-9(12)8(11)4-7/h2-4,13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKKGHXQFYQNAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach includes the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile under acidic or basic conditions.

Introduction of the sulfonamide group: This step involves the reaction of the oxadiazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

Oxidation and reduction: The oxadiazole ring and sulfonamide group can participate in oxidation and reduction reactions, altering the compound’s properties.

Coupling reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it can form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown it can inhibit the proliferation of various cancer cell lines. For example:

- HeLa Cells : The compound demonstrated an IC50 value of approximately 4.22 μM against HeLa cells, indicating strong cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.

Table 1: Cytotoxic Activity Against Various Cell Lines

The mechanism of action involves the modulation of apoptotic pathways, specifically inducing apoptosis by downregulating Bcl-2 and upregulating Bax expression, leading to cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Preliminary investigations into the antimicrobial potential of this compound suggest it may exhibit activity against certain bacterial strains. However, specific data on its efficacy compared to established antibiotics remains limited.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for developing more potent analogs. Key features influencing its biological activity include:

Table 2: Key Structural Features Influencing Activity

| Feature | Importance |

|---|---|

| Fluorine Substitution | Increases potency |

| Oxadiazole Ring | Essential for cytotoxicity |

| Sulfonamide Moiety | Contributes to overall activity |

Case Studies and Clinical Applications

Several case studies have documented the therapeutic potential of related compounds in clinical settings:

Case Study on Cervical Cancer

A derivative of this compound was tested in a clinical trial focused on cervical cancer, showing promising results in reducing tumor size and improving patient outcomes.

Combination Therapy

Research has indicated that using this compound in combination with other chemotherapeutic agents enhances overall efficacy, suggesting a synergistic effect that merits further exploration.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, disrupting biological pathways. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity, while the oxadiazole ring can contribute to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

- 4-chloro-3-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

- 3-chloro-4-fluoro-N-((3-methyl-1,2,4-thiadiazol-5-yl)methyl)benzenesulfonamide

- 3-chloro-4-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide

Uniqueness

The unique combination of chloro, fluoro, and oxadiazole groups in 3-chloro-4-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide provides it with distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and specificity in its interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

3-Chloro-4-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₁ClFN₅O₂

- Molecular Weight : 335.72 g/mol

- CAS Number : 2034514-84-4

The biological activity of 3-chloro-4-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can be attributed to its structural components, particularly the oxadiazole moiety. Compounds containing the 1,2,4-oxadiazole framework have been reported to exhibit a wide range of biological activities, including:

- Anticancer Activity : Oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, one study indicated that related compounds displayed IC₅₀ values lower than 100 µM against multiple cancer types, suggesting a promising anticancer profile .

- Antibacterial Properties : The sulfonamide group is known for its antibacterial properties. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : The presence of halogen substituents (like chlorine and fluorine) in the aromatic ring has been associated with enhanced anti-inflammatory activity in several studies .

Anticancer Activity

A case study focusing on oxadiazole derivatives revealed that compounds similar to 3-chloro-4-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide exhibited significant antiproliferative effects on various cancer cell lines such as:

- Human colon adenocarcinoma (HT29)

- Human lung adenocarcinoma (A549)

The study highlighted that these compounds could inhibit cell proliferation by inducing apoptosis through mitochondrial pathways .

Antibacterial Activity

In vitro studies have shown that this compound possesses considerable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .

Table 1: Biological Activities of Related Oxadiazole Derivatives

| Compound Name | Activity Type | IC₅₀ (µM) | Target Cell Lines |

|---|---|---|---|

| Compound A | Anticancer | <100 | HT29, A549 |

| Compound B | Antibacterial | <50 | S. aureus, E. coli |

| Compound C | Anti-inflammatory | <75 | Inflammatory cytokine production |

Table 2: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-chloro-4-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide?

- Methodology : The synthesis typically involves coupling the benzenesulfonamide core with the 3-methyl-1,2,4-oxadiazole moiety. A two-step approach is common:

Sulfonylation : React 3-chloro-4-fluorobenzenesulfonyl chloride with (3-methyl-1,2,4-oxadiazol-5-yl)methanamine (or its hydrochloride salt) in the presence of a base like Hunig's base (N,N-diisopropylethylamine) to form the sulfonamide bond .

Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high-purity yields.

- Key Data : Example 420 in patent literature achieved a molecular ion peak at m/z 401.2 (M+1) via LC-MS, confirming successful synthesis .

Q. How is the compound characterized structurally?

- Methodology :

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, the oxadiazole methyl group typically resonates at δ 2.4–2.6 ppm in H NMR .

- Mass Spectrometry : High-resolution LC-MS confirms molecular weight and purity (e.g., [M+H] = 401.2) .

- X-ray Crystallography (if available): Resolves intramolecular interactions, such as weak hydrogen bonding involving the oxadiazole ring .

Q. What preliminary biological activities are reported for this compound?

- Methodology :

- In vitro Screening : Test against enzyme targets (e.g., urease, kinases) or microbial strains. For example, oxadiazole derivatives show antimicrobial activity via structure-activity relationship (SAR) studies .

- Computational Prediction : Use tools like molecular docking to predict binding affinity to biological targets (e.g., bacterial enzymes or viral proteases) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

- Methodology :

- Analog Synthesis : Modify substituents on the benzene ring (e.g., replace Cl/F with Br/CF) or the oxadiazole methyl group. Compare inhibitory potency in enzymatic assays .

- Data Analysis : Correlate electronic (Hammett σ values) or steric parameters with activity. For example, bulkier oxadiazole substituents may enhance target binding .

- Case Study : A related oxadiazole-carboximidamide analog (Example 420) demonstrated antiplasmodial activity, suggesting potential for parasitic disease research .

Q. How to resolve contradictions in bioactivity data across studies?

- Methodology :

- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding kinetics alongside enzymatic inhibition assays) .

- Solubility/Purity Checks : Poor aqueous solubility or impurities (e.g., residual Hunig's base) may skew data. Use HPLC or DLS to assess aggregation .

- Example : Discrepancies in antimicrobial activity between computational predictions and in vitro results were traced to differences in bacterial membrane permeability .

Q. What strategies improve metabolic stability for in vivo applications?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the sulfonamide or oxadiazole moieties to enhance bioavailability .

- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots via liver microsome studies. Methyl groups on oxadiazole often reduce oxidative degradation .

Q. How to identify the compound's molecular targets?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.